

# Chemical structure and IUPAC name of 7-(Bromomethyl)-4H-chromen-4-one

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 7-(Bromomethyl)-4H-chromen-4-one

**Cat. No.:** B1641593

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An In-depth Technical Guide to **7-(Bromomethyl)-4H-chromen-4-one**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

The 4H-chromen-4-one (chromone) scaffold is a privileged heterocyclic structure renowned for its prevalence in natural products and its broad spectrum of biological activities. This technical guide focuses on a specific, highly reactive derivative: **7-(Bromomethyl)-4H-chromen-4-one**. The introduction of a bromomethyl group at the C7 position provides a key functional handle for synthetic elaboration, making this compound a valuable building block in medicinal chemistry and drug discovery. This document details its chemical structure, physicochemical properties, plausible synthetic routes, and explores the extensive pharmacological potential of the chromone core, providing context for the application of this derivative in developing novel therapeutic agents.

## Chemical Identity and Physicochemical Properties

**7-(Bromomethyl)-4H-chromen-4-one** is a synthetic derivative of the chromone family. Its core structure is a benzopyran-4-one, and the key feature is the reactive bromomethyl substituent, which allows for a variety of chemical modifications.

IUPAC Name: **7-(Bromomethyl)-4H-chromen-4-one**

Chemical Structure:

(A textual representation of a bicyclic structure where a benzene ring is fused to a pyran-4-one ring, with a -CH<sub>2</sub>Br group attached to position 7 of the benzene ring portion.)

The key physicochemical properties of this compound are summarized in the table below.

Property	Value	Reference
Molecular Formula	C <sub>10</sub> H <sub>7</sub> BrO <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	~239.07 g/mol	<a href="#">[1]</a>
Canonical SMILES	C1=CC2=C(C=C1CBr)OC(=O) C=C2	N/A
InChI Key	WWAOOCYNUAWVKGQ- UHFFFAOYSA-N	<a href="#">[2]</a>
Physical Form	Solid (predicted)	<a href="#">[2]</a>

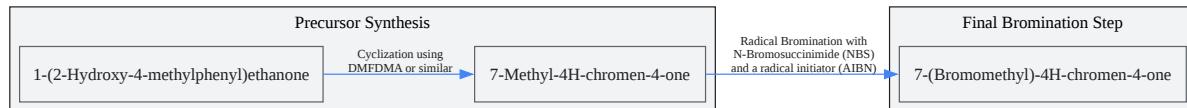
## Synthesis and Reactivity

While a specific, published synthesis for **7-(Bromomethyl)-4H-chromen-4-one** is not extensively documented, a logical and widely applicable synthetic strategy involves the radical bromination of a 7-methyl-4H-chromen-4-one precursor. The chromone core itself can be constructed through several established methods.[\[3\]](#)[\[4\]](#)[\[5\]](#) The reactivity of the final compound is dominated by the bromomethyl group, which is an excellent electrophile.

Key Reactions:

- Nucleophilic Substitution: The bromomethyl group readily reacts with nucleophiles such as amines, alcohols, and thiols, allowing for the attachment of diverse side chains and the creation of compound libraries.[\[1\]](#)
- Electrophilic Aromatic Substitution: The chromone ring can undergo further functionalization, although the reactivity is influenced by the existing substituents.[\[1\]](#)

A proposed workflow for the synthesis is outlined below.

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Caption: Proposed synthetic workflow for **7-(Bromomethyl)-4H-chromen-4-one**.

## Experimental Protocols

The following are representative protocols for the synthesis of **7-(Bromomethyl)-4H-chromen-4-one**, based on established chemical transformations for this class of compounds.

### Protocol 3.1: Synthesis of 7-Methyl-4H-chromen-4-one (Precursor)

This step involves the cyclization of a substituted o-hydroxyacetophenone. Several methods exist, including the Kostanecki–Robinson reaction or cyclization with reagents like dimethylformamide dimethyl acetal (DMFDA).

- Starting Material: 1-(2-Hydroxy-4-methylphenyl)ethanone.
- Procedure:
  - To a solution of 1-(2-Hydroxy-4-methylphenyl)ethanone (1.0 eq) in an appropriate solvent (e.g., dry pyridine or DMF), add the cyclizing agent (e.g., acyl chloride and DBU, or DMFDA) (2.5-3.0 eq).<sup>[6]</sup>
  - The reaction mixture is heated under an inert atmosphere ( $N_2$ ) at a temperature ranging from 100-120 °C for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.<sup>[6][7]</sup>
  - Upon completion, the reaction is cooled to room temperature and quenched by pouring it into cold water or a dilute acid solution.
  - The resulting precipitate is collected by filtration, washed with water, and dried.

- Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield pure 7-Methyl-4H-chromen-4-one.

## Protocol 3.2: Bromination to Yield 7-(Bromomethyl)-4H-chromen-4-one

This step employs a free-radical bromination that selectively targets the benzylic methyl group.

- Starting Material: 7-Methyl-4H-chromen-4-one.
- Procedure:
  - Dissolve 7-Methyl-4H-chromen-4-one (1.0 eq) in a dry, non-polar solvent such as carbon tetrachloride ( $\text{CCl}_4$ ) or chlorobenzene.
  - Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
  - Heat the mixture to reflux (typically 70-80 °C) and irradiate with a UV lamp to initiate the reaction.
  - Monitor the reaction progress using TLC.
  - Once the starting material is consumed, cool the reaction mixture and filter off the succinimide byproduct.
  - Wash the filtrate with water and brine, then dry it over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ).
  - Evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford **7-(Bromomethyl)-4H-chromen-4-one**.

## Biological and Pharmacological Context

While specific biological data for **7-(Bromomethyl)-4H-chromen-4-one** is limited, the 4H-chromen-4-one scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of activities. The potential for this compound lies in its ability to serve as a precursor to derivatives with enhanced therapeutic properties.

## Anticancer Activity

Chromone derivatives are well-established as potent anticancer agents.<sup>[8]</sup> They have been shown to induce cytotoxic, antiproliferative, and anti-metastatic effects across various cancer cell lines.<sup>[6]</sup>

- A novel 4H-chromen-4-one derivative isolated from marine *Streptomyces* showed significant cytotoxic activity against human colon carcinoma (EC<sub>50</sub>: 9.68 µg/mL) and human prostate adenocarcinoma (EC<sub>50</sub>: 9.93 µg/mL).<sup>[9]</sup>
- Certain 2-amino-4H-chromenes have demonstrated anticancer activity against liver and breast cancer cell lines, in some cases exceeding the potency of the reference drug doxorubicin.<sup>[8]</sup>

## Anti-inflammatory and Antioxidant Properties

Many chromone-based compounds exhibit significant anti-inflammatory and antioxidant activities.<sup>[1]</sup>

- Derivatives of N-(4-oxo-4H-chromen-2-yl)benzenesulfonamide have been identified as potent inhibitors of superoxide generation and elastase release in human neutrophils, key processes in neutrophilic inflammation.<sup>[10]</sup> These compounds were found to act by inhibiting the p38 $\alpha$  MAPK signaling pathway.<sup>[10]</sup>
- Structurally similar chromones are known to inhibit enzymes and receptors involved in inflammatory pathways.<sup>[1]</sup>

## Antimicrobial and Antiviral Activity

The chromone nucleus is present in many compounds with antibacterial, antifungal, and antiviral properties.

- A 4H-chromen-4-one derivative was found to be highly potent against *Bacillus subtilis* (MIC: 0.25 µg/mL) and *Micrococcus luteus* (MBC: 0.5 µg/mL).<sup>[9]</sup>
- The 2-amino-4H-chromene scaffold, in particular, has been a source of compounds with notable antimicrobial and antifungal activities.<sup>[8]</sup>

## Activity in the Central Nervous System (CNS)

Recent drug discovery efforts have identified 4H-chromen-4-one derivatives as modulators of CNS targets.

- A new class of selective Rho kinase (ROCK) inhibitors based on the 4H-chromen-4-one scaffold has been discovered, showing potential for the treatment of diabetic retinopathy.[11]
- Certain 6-alkoxy-4H-chromen-4-one derivatives have shown high affinity for sigma ( $\sigma$ ) receptors, which are targets for treating Alzheimer's disease and neuropathic pain.[12] For instance, one derivative showed a  $K_i$  value of 27.2 nM for the  $\sigma_1$  receptor.[12]

Compound Class/Derivative	Biological Target/Assay	Quantitative Data	Reference
Marine Streptomyces Chromone Derivative	Human Colon Carcinoma (HT-29)	$EC_{50} = 9.68 \mu\text{g/mL}$	[9]
Marine Streptomyces Chromone Derivative	Human Prostate Adenocarcinoma (PC-3)	$EC_{50} = 9.93 \mu\text{g/mL}$	[9]
Marine Streptomyces Chromone Derivative	Bacillus subtilis	$MIC = 0.25 \mu\text{g/mL}$	[9]
Amino-7,8-dihydro-4H-chromenone (Compound 4k)	Butyrylcholinesterase (BChE)	$IC_{50} = 0.65 \mu\text{M}$	[13]
2-(benzo[d][1,6]dioxol-5-yl)-chromen-4-one (Pivaloyl derivative 13)	Trypanosoma brucei	$EC_{50} = 1.1 \mu\text{M}$	[14]
6-(3-(Azepan-1-yl)propoxy)-4H-chromen-4-one (Compound 20)	Sigma-1 ( $\sigma_1$ ) Receptor	$K_i = 27.2 \text{ nM}$	[12]

## Applications in Drug Development

The primary value of **7-(Bromomethyl)-4H-chromen-4-one** for drug development professionals lies in its role as a versatile synthetic intermediate.

- Scaffold for Library Synthesis: The reactive bromomethyl handle allows for the rapid and efficient generation of a library of novel chromone derivatives by reacting it with various nucleophiles (e.g., a panel of amines, phenols, or thiols).
- Linker Chemistry: This compound can be used to tether the chromone scaffold to other pharmacophores, creating hybrid molecules with potential multi-target activity.
- Probes and Labeling Agents: The reactive group allows for the incorporation of fluorescent tags or biotin labels, making it a potential tool for developing chemical probes to study biological systems.[\[15\]](#)

## Conclusion

**7-(Bromomethyl)-4H-chromen-4-one** represents a strategically important molecule for chemical and pharmaceutical research. While it may not be an end-drug itself, its true potential is realized as a highly functionalized building block. The established and diverse biological activities of the 4H-chromen-4-one core, ranging from anticancer to neuroprotective, provide a strong rationale for its use in the synthesis of next-generation therapeutic agents. The ability to easily diversify the C7 position via its bromomethyl handle offers a direct path to exploring structure-activity relationships and optimizing lead compounds for a multitude of disease targets.

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- To cite this document: BenchChem. [Chemical structure and IUPAC name of 7-(Bromomethyl)-4H-chromen-4-one]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1641593#chemical-structure-and-iupac-name-of-7-bromomethyl-4h-chromen-4-one>]

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